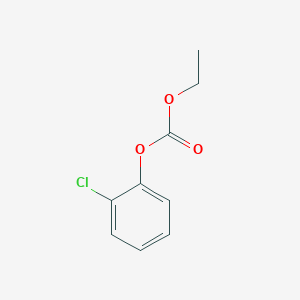
2-Chlorophenyl ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorophenyl ethyl carbonate, also known as cinnarizine, is a chemical compound that belongs to the class of phenylpiperazine derivatives. It is widely used in scientific research due to its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 2-Chlorophenyl ethyl carbonate is not fully understood. However, it is known to block calcium channels in the cell membrane, which reduces the influx of calcium ions into the cell. This, in turn, reduces the release of neurotransmitters such as dopamine, serotonin, and histamine, which are involved in various physiological processes such as motor control, cognition, and sleep-wake cycles.
Biochemische Und Physiologische Effekte
2-Chlorophenyl ethyl carbonate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of histamine, which is involved in allergic reactions. It has also been shown to inhibit the activity of phosphodiesterase, an enzyme that breaks down cyclic AMP, which is involved in intracellular signaling pathways. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chlorophenyl ethyl carbonate has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a long half-life and can be administered orally or intravenously. However, it also has some limitations. It has a narrow therapeutic index, which means that the dose must be carefully controlled to avoid toxicity. It can also cause side effects such as drowsiness, dizziness, and gastrointestinal disturbances.
Zukünftige Richtungen
There are several future directions for research on 2-Chlorophenyl ethyl carbonate. One area of interest is its potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Another area of interest is its anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-Chlorophenyl ethyl carbonate and to identify potential drug targets for the development of new therapeutic agents.
Synthesemethoden
2-Chlorophenyl ethyl carbonate can be synthesized by the reaction between 2-chlorophenyl ethanol and phosgene in the presence of triethylamine. The reaction yields a white crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and acetone.
Wissenschaftliche Forschungsanwendungen
2-Chlorophenyl ethyl carbonate has been extensively studied for its pharmacological properties, including its antiemetic, antihistaminic, and calcium channel blocking activities. It has been used in the treatment of various conditions such as motion sickness, vertigo, and allergies. In addition, it has been shown to have potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Eigenschaften
CAS-Nummer |
1847-88-7 |
|---|---|
Produktname |
2-Chlorophenyl ethyl carbonate |
Molekularformel |
C9H9ClO3 |
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
(2-chlorophenyl) ethyl carbonate |
InChI |
InChI=1S/C9H9ClO3/c1-2-12-9(11)13-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3 |
InChI-Schlüssel |
QRZPLIREDJPIHE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)OC1=CC=CC=C1Cl |
Kanonische SMILES |
CCOC(=O)OC1=CC=CC=C1Cl |
Andere CAS-Nummern |
1847-88-7 |
Synonyme |
(2-chlorophenyl) ethyl carbonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



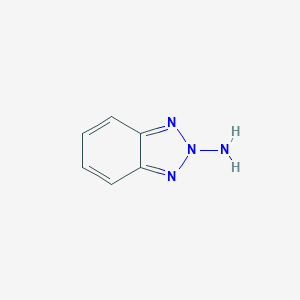
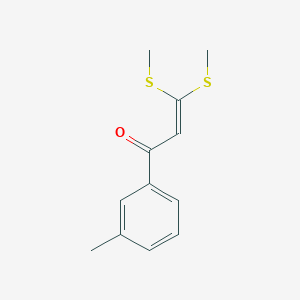
![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)
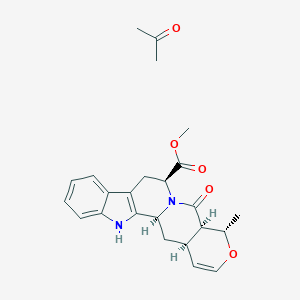
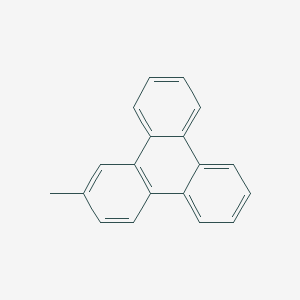
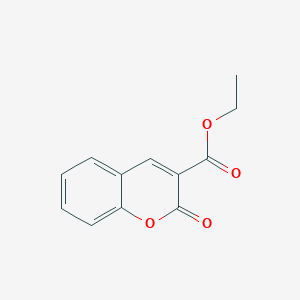
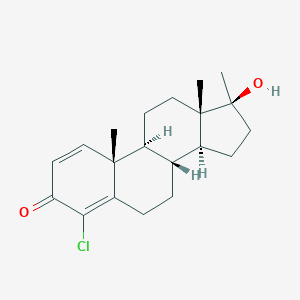
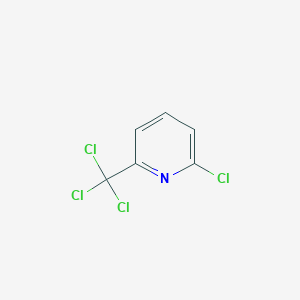
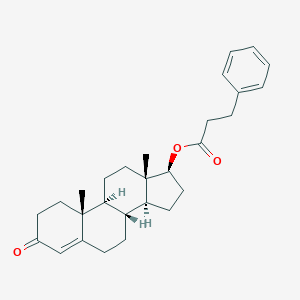
![Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B159573.png)
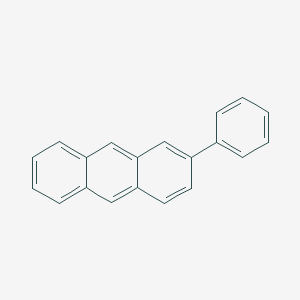
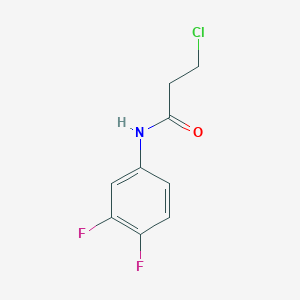
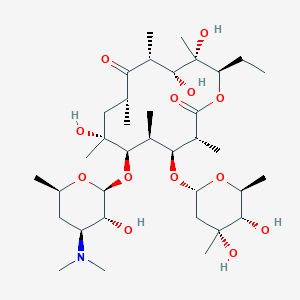
![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)